4-methyl-N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-19-11-13-20(14-12-19)26(31)27-15-16-29-17-24(22-9-5-6-10-23(22)29)32-18-25(30)28-21-7-3-2-4-8-21/h2-14,17H,15-16,18H2,1H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIZXNPKFFHASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 446.5 g/mol. The compound features an indole ring, a thioether group, and a benzamide moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting key cellular pathways. The indole moiety is known to interact with various biological targets, including kinases and transcription factors involved in cell proliferation and survival.
Anticancer Activity
Several studies have reported the anticancer potential of related compounds. For instance, thiazole-bearing molecules have shown significant cytotoxicity against various cancer cell lines, such as HeLa and MCF-7. The structure-activity relationship (SAR) suggests that substituents on the phenyl ring enhance activity by increasing lipophilicity and improving binding affinity to target proteins .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 9 | A431 | 1.61 ± 1.92 | Induces apoptosis |
| Compound 10 | Jurkat | 1.98 ± 1.22 | Inhibits Bcl-2 |
| Compound 13 | HT29 | < Doxorubicin | Hydrophobic interactions with Bcl-2 |
Inhibition of Kinases
The compound may also act as a multikinase inhibitor, similar to other indole derivatives that have shown potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases . This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancerous cells.
Case Studies
Case Study 1: Induction of Apoptosis
In vitro studies demonstrated that related compounds induced apoptosis in a dose-dependent manner in various cancer cell lines, supporting the hypothesis that this compound may share similar properties .
Case Study 2: SAR Analysis
A comprehensive SAR analysis highlighted that the presence of certain functional groups significantly enhances the anticancer activity of compounds within this chemical class. For example, electron-donating groups at specific positions on the phenyl ring were found to improve cytotoxicity against cancer cells .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of this compound in cancer treatment. Its structure suggests that it may interact with various biological targets involved in cancer progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the effects of similar benzamide derivatives on cancer cells. The results indicated that compounds with structural similarities to 4-methyl-N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide exhibited significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells. Specifically, the compounds were found to inhibit DNA synthesis by interacting with the DNA minor groove, leading to reduced cell viability .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial effects. Research into related compounds has demonstrated their ability to inhibit bacterial growth, suggesting that this compound may also possess similar properties.
Case Study: Antimicrobial Evaluation
A comparative study on benzamide derivatives revealed that certain analogs exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, which is critical for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.
Key Findings
Research has shown that modifications to the benzamide structure can significantly enhance biological activity:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Thioether vs. Oxadiazole/Thiazole : The target compound’s thioether group (C–S–C) contrasts with oxadiazole () or thiazole () rings in analogues. Thioethers enhance metabolic stability compared to ethers but may reduce polarity .
- Indole vs. However, coumarin’s conjugated system enables fluorescence, which is absent in the target .
- Trifluoromethyl groups () improve lipophilicity and metabolic resistance. The target’s phenylamino oxoethyl group provides hydrogen-bond donors/acceptors, akin to the cyano-fluoro motif in ’s compound .
Key Insights:
- The target compound’s synthesis likely parallels ’s mixed anhydride coupling for amide bond formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
